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1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

Cat. No.: B5543969
M. Wt: 263.40 g/mol
InChI Key: BLULYEXQUGBDBW-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Scaffolds in Modern Drug Design and Discovery

The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S general formula, is considered a "privileged structure" in medicinal chemistry. nih.govsemanticscholar.org This designation is attributed to its ability to serve as a versatile building block for the synthesis of various heterocyclic compounds and its inherent capacity to exhibit a broad spectrum of biological activities. nih.govsemanticscholar.org These activities include, but are not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govmdpi.comresearchgate.netnih.govbenthamscience.comnih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) in the thiourea moiety allows for diverse interactions with biological macromolecules, such as proteins and enzymes. mdpi.com

The versatility of the thiourea core is further enhanced by the ease with which different substituents can be introduced at its nitrogen atoms. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn can modulate its biological activity and pharmacokinetic profile. mdpi.com

The journey of thiourea derivatives in the realm of medicine is marked by several key discoveries. Historically, these compounds have been recognized for their diverse therapeutic applications. For instance, certain thiourea derivatives have been utilized in the treatment of thyroid disorders. mdpi.com Over time, the exploration of thiourea-based compounds has expanded significantly, leading to the identification of molecules with potent activities against various diseases. The development of thiourea-containing drugs has evolved from simple modifications to more complex designs, incorporating various heterocyclic and aliphatic moieties to enhance efficacy and target specificity.

The thiourea group plays a crucial role as a pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. The N-H protons of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. mdpi.com This dual hydrogen-bonding capability allows thiourea derivatives to bind effectively to the active sites of enzymes and receptors.

Rationale for the Academic Investigation of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

While specific research on This compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent chemical moieties. The strategic combination of a cyclooctyl group, a pyridin-3-yl group, and a thiourea core suggests a deliberate design aimed at exploring specific structure-activity relationships.

The design of This compound involves the attachment of two distinct and functionally important groups to the thiourea scaffold.

The Pyridin-3-yl Moiety: The pyridine (B92270) ring is a common feature in many approved drugs and is considered a bioisostere of a benzene (B151609) ring, but with modified electronic and solubility properties. chemscene.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also improve the aqueous solubility of the compound. chemscene.com The 3-pyridyl substitution, in particular, has been explored in various bioactive compounds, including those with antimicrobial and anticancer activities. chemeo.comresearchgate.net The incorporation of a pyridine ring can lead to enhanced binding interactions with biological targets and can also influence the metabolic stability of the compound.

The Cyclooctyl Moiety: The cyclooctyl group is a large, non-polar, and lipophilic aliphatic ring. The introduction of such a group can significantly increase the lipophilicity of the molecule. semanticscholar.org Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com A higher lipophilicity can enhance the ability of a compound to cross biological membranes, which can be advantageous for reaching intracellular targets. While smaller cycloalkanes like cyclopropyl (B3062369) have been more extensively studied for their ability to improve metabolic stability and binding affinity, larger rings like cyclooctyl can also be used to explore the impact of size and conformation on biological activity. researchgate.netnih.govnih.gov

The combination of a polar, aromatic heterocycle (pyridin-3-yl) with a large, lipophilic cycloalkane (cyclooctyl) on a thiourea core creates a molecule with distinct regions of polarity and lipophilicity. This amphipathic character could be advantageous for interacting with biological targets that have both hydrophobic and hydrophilic binding pockets.

The synthesis and biological evaluation of This compound would be a valuable contribution to the field of heterocyclic and thiourea chemistry. Such research would provide insights into the structure-activity relationships of thiourea derivatives bearing both heterocyclic and large cycloalkyl substituents.

Specifically, the investigation could address the following:

The impact of the large and flexible cyclooctyl group on the conformational preferences of the thiourea linkage and its influence on binding to biological targets.

The potential for this specific combination of moieties to yield compounds with novel or enhanced biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Data from such studies would enrich the existing knowledge base on thiourea derivatives and could guide the design of future analogues with improved therapeutic potential.

Interactive Data Tables of Analogous Thiourea Derivatives

Due to the absence of specific experimental data for This compound , the following tables present data for analogous thiourea derivatives to illustrate the potential biological activities that could be investigated for this compound.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

Compound/DerivativeTest OrganismActivity (MIC in µg/mL)Reference
Fluorinated pyridine derivative 4aHepG2IC50 = 4.8 chemeo.com
Thiadiazole derivative 4cGram-positive bacteriaSelective activity chemeo.com
Coumarin derivative 4dGram-positive bacteriaSelective activity chemeo.com
N-acyl thiourea with benzothiazole (B30560) (1b)E. coli ATCC 25922MBIC = 625 researchgate.net
N-acyl thiourea with 6-methylpyridine (1d)E. coli ATCC 25922MBIC = 625 researchgate.net
Thiourea Derivative TD4S. aureus (MRSA)2-16 nih.govbenthamscience.com

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Anticancer Activity of Selected Thiourea Derivatives

Compound/DerivativeCell LineActivity (IC50 in µM)Reference
1-Aryl-3-(pyridin-2-yl) thiourea (20)MCF-71.3 mdpi.com
1-Aryl-3-(pyridin-2-yl) thiourea (20)SkBR30.7 mdpi.com
Pyridine-urea 8eMCF-70.22 (48h), 0.11 (72h)
Pyridine-urea 8nMCF-71.88 (48h), 0.80 (72h)
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74 nih.gov

IC50: Half-maximal inhibitory concentration.

Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives

Compound/DerivativeEnzymeActivity (IC50 or Ki)Reference
Sulphonyl thiourea 7chCA IXKi = 125.1 nM mdpi.com
Sulphonyl thiourea 7dhCA XIIKi = 111.0 nM mdpi.com
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b)EGFRIC50 = 0.08 µM
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b)HER-2IC50 = 0.35 µM
Tryptamine-thiourea derivative 14UreaseIC50 = 11.4 µM nih.gov

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; hCA: human Carbonic Anhydrase; EGFR: Epidermal Growth Factor Receptor; HER-2: Human Epidermal Growth Factor Receptor 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3S B5543969 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclooctyl-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLULYEXQUGBDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclooctyl 3 Pyridin 3 Yl Thiourea

Retrosynthetic Analysis and Selection of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 1-cyclooctyl-3-(pyridin-3-yl)thiourea, the most logical disconnections are at the carbon-nitrogen bonds of the thiourea (B124793) moiety. This reveals two primary synthetic strategies.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound, illustrating the two main isothiocyanate-mediated pathways.

The most common and direct method for synthesizing unsymmetrical thioureas is the reaction between a primary amine and an isothiocyanate. ijacskros.comrsc.org This approach offers high atom economy and generally proceeds under mild conditions.

Two distinct pathways emerge from this retrosynthetic disconnection:

Pathway A: The reaction of cyclooctylamine with 3-isothiocyanatopyridine .

Pathway B: The reaction of 3-aminopyridine (B143674) with cyclooctyl isothiocyanate .

The choice between these pathways often depends on the commercial availability and stability of the respective isothiocyanate precursor. Isothiocyanates themselves are typically synthesized from the corresponding primary amine. ijacskros.com Common methods for this transformation include the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent like iron(III) chloride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to yield the isothiocyanate. mdpi.comnih.gov

This strategy involves the condensation of two different amines with a thiocarbonyl source. organic-chemistry.org For the target molecule, this would entail the reaction of cyclooctylamine and 3-aminopyridine with a reagent that can provide the C=S group, such as carbon disulfide or thiophosgene. ijacskros.comorganic-chemistry.org

While direct three-component reactions can be complex, a stepwise approach is more common. For instance, one amine can first react with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. mdpi.com This intermediate is then activated and reacted with the second amine to form the final thiourea product. This method avoids the isolation of potentially hazardous or unstable isothiocyanates. organic-chemistry.org

Optimized Reaction Conditions and Development of Synthetic Protocols

The development of a synthetic protocol focuses on maximizing yield, minimizing reaction time, and ensuring procedural simplicity. Both conventional and modern green chemistry approaches have been successfully applied to thiourea synthesis.

The isothiocyanate-amine coupling reaction is typically performed in a solvent at room temperature or with gentle heating. rsc.orgjcsp.org.pkresearchgate.net The reaction progress is often monitored by thin-layer chromatography (TLC).

Common solvents for this reaction include:

Dichloromethane (DCM)

Tetrahydrofuran (THF)

Ethanol (B145695)

Pyridine (B92270) jcsp.org.pk

The reaction is generally clean and proceeds to completion within a few hours to overnight. rsc.org For example, a general procedure involves stirring the amine and isothiocyanate in DCM at room temperature for 16 hours. rsc.org In some cases, refluxing in a solvent like pyridine can be used to drive the reaction to completion. jcsp.org.pk

Modern synthetic chemistry emphasizes the use of environmentally benign methods. unibo.itmdpi.com Green approaches to thiourea synthesis focus on reducing solvent waste and energy consumption.

Solvent-Free Synthesis: Reactions can be performed by simply mixing the neat reactants, often with grinding, which can lead to high yields in very short reaction times. researchgate.net This eliminates the need for toxic solvents and simplifies product work-up.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.orgnih.gov In the synthesis of thioureas or their isothiocyanate precursors, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govresearchgate.netmdpi.com

Ultrasound Irradiation: Sonochemistry utilizes the energy of ultrasonic waves to promote reactions. rsc.orgnih.gov The synthesis of thioureas via the reaction of diamines with isothiocyanates using ultrasonic irradiation has been shown to proceed under mild conditions with quantitative yields. researchgate.net This technique enhances mass transfer and can activate the reacting species, leading to faster and more efficient conversions. beilstein-journals.orgmdpi.com

The following table provides a comparative overview of different synthetic conditions for thiourea formation.

MethodTypical ConditionsReaction TimeAdvantagesReference
Conventional Solution-PhaseAmine, Isothiocyanate, DCM, Room Temp12-24 hoursSimple setup, well-established rsc.org
Conventional (Heated)Reflux in PyridineSeveral hoursDrives difficult reactions to completion jcsp.org.pk
Solvent-FreeNeat reactants, stirring/grindingMinutes to hoursNo solvent waste, easy work-up researchgate.net
Microwave-AssistedMicrowave irradiation (e.g., 500W)2-15 minutesDrastically reduced reaction time, improved yields nih.govmdpi.com
Ultrasound IrradiationSonication at room/mild temperature5-30 minutesHigh yields, mild conditions, energy efficient nih.govresearchgate.net

Purification Techniques and Strategies for Yield Optimization

After the reaction is complete, the crude this compound must be purified to remove any unreacted starting materials, reagents, or by-products. The solid nature of most thioureas simplifies their isolation and purification.

Common purification techniques include:

Filtration: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration, followed by washing with a cold solvent to remove soluble impurities. organic-chemistry.org

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. Common solvent systems for thioureas include ethanol, or ethanol/water mixtures. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or ether and pentane. ijacskros.comrsc.orgnih.gov The fractions containing the pure product are collected and the solvent is evaporated.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Cyclooctyl 3 Pyridin 3 Yl Thiourea

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 1-cyclooctyl-3-(pyridin-3-yl)thiourea, these methods confirm the presence of the key thiourea (B124793) linkage, the cyclooctyl group, and the pyridine (B92270) ring.

In the FT-IR spectrum, the N-H stretching vibrations of the thiourea moiety are typically observed as broad bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a characteristic marker for thioureas, generally appears in the range of 850-600 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclooctyl group appear just below 3000 cm⁻¹. Bending vibrations for these groups and the C-N stretching vibrations contribute to a complex fingerprint region, providing further structural confirmation.

Raman spectroscopy complements the FT-IR data. The C=S bond, due to its polarizability, often gives a strong Raman signal. Aromatic ring vibrations of the pyridine moiety are also typically prominent in the Raman spectrum.

Interactive Data Table: Vibrational Spectroscopy Data

Functional Group FT-IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
N-H (Thiourea)3250 - 3100Not typically strongStretching
C-H (Pyridine, aromatic)3100 - 30003100 - 3000Stretching
C-H (Cyclooctyl, aliphatic)2950 - 28502950 - 2850Stretching
C=N (Pyridine)1600 - 15501600 - 1550Stretching
N-C=S (Thiourea)1550 - 15001550 - 1500"Thiourea band" I
C-N1400 - 13001400 - 1300Stretching
C=S800 - 650800 - 650Stretching

Note: The exact peak positions can vary based on the sample preparation and the specific intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and proton framework of a molecule, confirming connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the cyclooctyl group, and the N-H protons of the thiourea linkage. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the thiourea substituent. The protons of the cyclooctyl ring will be found in the aliphatic region (typically δ 1.0-4.0 ppm). The methine proton attached to the nitrogen will be deshielded and may appear as a broad multiplet. The N-H protons of the thiourea group are expected to be broad and their chemical shift can be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is anticipated to be the C=S carbon of the thiourea group (typically δ 180-200 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), while the carbons of the cyclooctyl ring will appear in the aliphatic region (δ 20-60 ppm).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity Determination

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the cyclooctyl ring and the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward assignment of the carbon signals based on the already assigned proton spectrum.

Interactive Data Table: Predicted NMR Data

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
NH -C=SBroad, variable-C=S, C(cyclooctyl-1), C(pyridine-3)
C=S -~185N-H
Pyridine-H 2~8.5~148C4, C6
Pyridine-H 4~7.8~135C2, C5, C6
Pyridine-H 5~7.3~123C3, C4
Pyridine-H 6~8.6~149C2, C4, C5
Cyclooctyl-H 1Broad multiplet~55C=S, C(cyclooctyl-2), C(cyclooctyl-8)
Cyclooctyl-H (other)1.2 - 2.025 - 35Adjacent cyclooctyl carbons

Note: These are predicted values and can be influenced by the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₂₁N₃S), the experimentally determined monoisotopic mass should be in very close agreement with the calculated theoretical mass.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule could include:

Cleavage of the C-N bond between the cyclooctyl group and the thiourea moiety, leading to the formation of a cyclooctyl cation and a pyridinylthiourea radical or vice versa.

Fragmentation of the thiourea linkage itself.

Loss of the pyridine ring.

Alpha-cleavage within the cyclooctyl ring.

The precise masses of these fragment ions can be used to deduce their elemental compositions, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would elucidate the conformation of the flexible cyclooctyl ring and the relative orientation of the pyridine ring with respect to the thiourea plane.

Furthermore, X-ray crystallography reveals the details of intermolecular interactions, such as hydrogen bonding. It is expected that the N-H groups of the thiourea moiety will act as hydrogen bond donors, potentially forming hydrogen bonds with the nitrogen atom of the pyridine ring or the sulfur atom of the thiourea group of a neighboring molecule. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105
Z4
Key H-bond (Donor-Acceptor)N-H···N(pyridine), N-H···S=C

Note: This data is hypothetical and would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orglibretexts.org The specific wavelengths of light absorbed provide valuable insights into the types of electronic transitions occurring, which are directly related to the molecular structure and the nature of the chromophores present. In the case of this compound, the principal chromophoric systems are the pyridine ring and the thiourea moiety.

The electronic spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with these chromophores. cdnsciencepub.comyoutube.com The thiocarbonyl group (C=S) of the thiourea core and the conjugated system of the pyridine ring are primarily responsible for the absorption in the near-UV region. nih.govresearchgate.net

Detailed Research Findings

Detailed analysis of compounds with similar functional groups reveals predictable patterns in their UV-Vis spectra. Thiourea and its derivatives typically display two main absorption bands. cdnsciencepub.comresearchgate.net The more intense band, usually found at shorter wavelengths, is attributed to a π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A second, less intense band at longer wavelengths corresponds to an n→π* transition, which involves the promotion of an electron from a non-bonding (n) orbital, such as those on the sulfur and nitrogen atoms, to a π* antibonding orbital. youtube.com The n→π* transitions are characteristically weak.

The pyridine moiety, an aromatic heterocycle, also exhibits strong UV absorption due to π→π* transitions. For instance, related pyridinyl compounds show absorption maxima in the range of 200-270 nm. sielc.com The presence of the cyclooctyl group, a saturated aliphatic substituent, is not expected to contribute directly to the absorption in the 200-800 nm range but may induce a slight solvatochromic or bathochromic shift by altering the electronic environment of the thiourea chromophore. cdnsciencepub.com

The solvent in which the spectrum is recorded can significantly influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground state of the n-electrons through hydrogen bonding, leading to a hypsochromic (blue) shift for n→π* transitions, meaning they shift to shorter wavelengths. cdnsciencepub.com Conversely, π→π* transitions often experience a bathochromic (red) shift to longer wavelengths in polar solvents.

Based on the analysis of related structures, the expected UV-Vis spectral data for this compound in a common solvent like ethanol (B145695) are summarized in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound
Absorption Band (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment (Electronic Transition)Associated Chromophore
~240-260High (e.g., >10,000)π→πPyridine Ring / Thiourea
~300-330Low to Medium (e.g., <2,000)n→πThiourea (C=S)

This table illustrates the anticipated electronic transitions for the title compound. The high-intensity band is a composite of the strong π→π* transitions from both the pyridine ring and the thiourea group. The lower intensity band at a longer wavelength is characteristic of the n→π* transition of the thiocarbonyl group. cdnsciencepub.comresearchgate.net The precise λmax values and molar absorptivity would require experimental verification.

Investigation of Biological Activities and Molecular Interactions of 1 Cyclooctyl 3 Pyridin 3 Yl Thiourea

In Vitro Biological Activity Profiling and Screening

No specific data on the enzyme inhibition properties of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA against urease, acetylcholinesterase, butyrylcholinesterase, kinases, Sirtuin-1, or InhA are available in the reviewed literature. While various thiourea (B124793) derivatives have been investigated as inhibitors of enzymes like urease and cholinesterases, specific IC50 values or mechanistic studies for this compound have not been reported. mdpi.comnih.govtubitak.gov.trdntb.gov.ua

There is no published research detailing the in vitro antibacterial or antifungal efficacy of this compound. Studies on other thiourea derivatives have shown activity against various bacterial and fungal strains, but specific minimum inhibitory concentration (MIC) values for this compound against any specific microbial strains have not been documented. researchgate.netmdpi.comnih.govnih.govbenthamscience.com

The cytotoxic and antiproliferative effects of this compound against established cancer cell lines have not been reported in the scientific literature. Although many thiourea analogs have been synthesized and evaluated for their anticancer potential, specific data (such as GI50 or IC50 values) for this compound are absent. nih.govnih.govtouro.eduekb.egmdpi.com

No studies evaluating the antioxidant activity of this compound using standard assays such as DPPH radical scavenging or ABTS have been found. The potential for this specific compound to act as an antioxidant has not been experimentally determined. researchgate.nethueuni.edu.vnhueuni.edu.vnmdpi.comnih.gov

There is no available data on the in vitro antiviral activity of this compound. While some thiourea derivatives have been noted for their anti-HIV properties, the efficacy of this specific compound against HIV-1 or other viruses has not been investigated in published studies. nih.govnih.govmdpi.commdpi.com

No research detailing the in vitro antiparasitic activity of this compound against parasites such as Leishmania amazonensis or other species could be identified. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Action

The therapeutic potential of thiourea derivatives is often rooted in their ability to modulate fundamental cellular processes. For this compound, understanding its cellular and molecular mechanisms is key to elucidating its biological effects. Research into analogous compounds suggests that its activity likely stems from the induction of programmed cell death (apoptosis), modulation of the cell division cycle, and interaction with specific molecular targets within critical signaling pathways.

Thiourea derivatives have been consistently shown to exert cytotoxic effects against various cancer cell lines by triggering apoptosis and interfering with cell cycle progression. nih.gov Studies on structurally related 1,3-disubstituted thioureas demonstrate a strong pro-apoptotic activity. For instance, certain analogs induce late-stage apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells after treatment. nih.gov This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspase cascades, which are the executioners of apoptosis.

The primary mechanism involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. This intrinsic apoptotic pathway is a common target for anticancer agents.

In addition to inducing apoptosis, these compounds can modulate the cell cycle. Many cytotoxic agents halt cell cycle progression at specific checkpoints, preventing cell division and proliferation. Clerodane diterpenoids, for example, have been observed to arrest human breast cancer cells in the G2/M phase, which subsequently leads to apoptosis. biorxiv.org It is plausible that this compound could exert a similar cytostatic effect, suppressing cancer cell growth by preventing entry into mitosis.

Table 1: Representative Apoptotic Response in Cancer Cell Lines Treated with Thiourea Analogs
Cell LineCompound TypeEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Source
SW480 (Colon Cancer)Dichlorophenyl-thiourea2.5 ± 0.595.0 ± 2.097.5 ± 2.5 nih.gov
SW620 (Colon Cancer)Dichlorophenyl-thiourea3.0 ± 0.899.0 ± 1.5102.0 ± 2.3 nih.gov
K-562 (Leukemia)Dichlorophenyl-thiourea15.0 ± 1.273.0 ± 3.188.0 ± 4.3 nih.gov
PC3 (Prostate Cancer)CF3-phenyl-thiourea5.0 ± 1.025.0 ± 1.530.0 ± 2.5 nih.gov

The biological activity of this compound is dictated by its interaction with specific biomolecules. Research into the broader class of thiourea derivatives has identified several key molecular targets and signaling pathways that are crucial in cancer progression. mdpi.com

One significant target is the mitogen-activated protein kinase (MAPK) pathway. Specifically, certain nitrophenyl-containing thioureas have been found to act via inhibition of the mitogen kinase enzyme (MK-2), a key component of the p38 MAPK signaling cascade that regulates inflammation and cell survival. nih.govmdpi.com Another critical area of investigation is receptor tyrosine kinases (RTKs). For example, some urea and thiourea derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. biointerfaceresearch.com

Furthermore, the Human Epidermal Growth Factor Receptor 2 (HER2), another RTK, is a target for some 1-aryl-3-(pyridin-2-yl) substituted thioureas, which show high activity against HER2-positive breast cancer cells. biointerfaceresearch.com The interaction with these kinases disrupts downstream signaling, affecting cell proliferation, survival, and angiogenesis. Other studies have implicated thioureas in the inhibition of enzymes like carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors. nih.govacs.org

Table 2: Potential Molecular Targets and Signaling Pathways for Thiourea Derivatives
Potential TargetSignaling PathwayDownstream Effect of InhibitionRelevant Compound ClassSource
MK-2p38 MAPKReduced inflammation, induction of apoptosisNitrophenyl-thioureas nih.govmdpi.com
VEGFR-2RTK/AngiogenesisInhibition of new blood vessel formationAzetidine-containing thioureas biointerfaceresearch.com
HER2RTK/ProliferationInhibition of cell growth in HER2+ cancers1-Aryl-3-(pyridin-2-yl) thioureas biointerfaceresearch.com
Carbonic Anhydrase (CA)pH RegulationDisruption of tumor microenvironment, reduced proliferationSulfonyl-thioureas nih.govacs.org
Cyclophilin A (CypA)Protein Folding / Viral ReplicationInhibition of HIV-1 replicationVarious thiourea derivatives nih.gov

To obtain a global view of the cellular response to this compound, advanced analytical techniques such as gene expression profiling and proteomics are employed. These methods allow for the simultaneous measurement of thousands of genes and proteins, providing a comprehensive snapshot of the molecular changes induced by the compound.

Gene expression analysis, using techniques like RNA sequencing or microarrays, can reveal which transcriptional programs are activated or repressed upon treatment. This could include the upregulation of pro-apoptotic genes (e.g., BAX, BAK) and the downregulation of anti-apoptotic genes (e.g., BCL-2).

Proteomic analysis, often performed using methods like nano-liquid chromatography coupled with tandem mass spectrometry (nLC-MS/MS), identifies and quantifies changes in the cellular proteome. tubitak.gov.tr Studies on the effects of thiourea on biological systems have identified significant alterations in proteins involved in key cellular processes. tubitak.gov.tr For instance, proteomic studies have revealed that thiourea can modulate the expression of proteins related to glutathione metabolism, antioxidant defense (e.g., glutathione S-transferase, peroxidase), and protein metabolism (e.g., proteasome subunits, heat shock proteins). tubitak.gov.tr The inclusion of thiourea in proteomic sample preparation has also been shown to enhance the resolution and identification of proteins, particularly hydrophobic ones. nih.gov Applying these techniques to cells treated with this compound would likely reveal a complex network of responses, providing deep insights into its mechanism of action.

Table 3: Protein Categories Potentially Modulated by Thiourea Compound Treatment
Protein CategorySpecific ExamplesPotential Functional ImpactSource
Antioxidant DefenseGlutathione S-transferase, Peroxidase, Monodehydroascorbate reductaseModulation of cellular response to oxidative stress tubitak.gov.tr
Protein Metabolism & FoldingHeat shock proteins (Hsp70/Hsp90), Chaperonins, Proteasome subunitsRegulation of protein quality control and degradation pathways tubitak.gov.tr
Apoptosis RegulationBcl-2 family proteins (Bax, Bcl-2), CaspasesDirect control over the induction of programmed cell death researchgate.net
Cell Cycle ControlCyclins, Cyclin-dependent kinases (CDKs)Regulation of cell cycle progression and checkpoints biointerfaceresearch.com
Glutathione MetabolismGlutathione reductase, Glutathione synthetaseMaintenance of cellular redox balance tubitak.gov.tr

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis focuses on how modifications to the cyclooctyl and pyridinyl moieties affect its pharmacological profile.

The N-1 position of the thiourea scaffold is occupied by a cyclooctyl group, a bulky and lipophilic moiety. Its size, shape, and hydrophobicity are critical determinants of the molecule's interaction with its biological target.

Lipophilicity and Size: The large, non-polar cyclooctyl ring significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. The size and conformational flexibility of the eight-membered ring allow it to fit into specific hydrophobic pockets within a target protein.

Ring Size and Conformation: Altering the ring size can have a profound impact on activity. Replacing the cyclooctyl with a smaller cyclohexyl ring would reduce lipophilicity and alter the conformational angles of the substituent, potentially weakening its binding affinity. Conversely, an even larger cycloalkane could introduce steric hindrance, preventing optimal binding.

Substitution: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto the cyclooctyl ring would decrease lipophilicity but could also introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity and selectivity.

Table 4: SAR of Cyclooctyl Moiety Modifications
ModificationRationalePredicted Impact on Activity
Replace with CyclohexylDecrease lipophilicity and sizeLikely decrease due to suboptimal fit/lipophilicity
Replace with PhenylIntroduce aromaticity, decrease flexibilityActivity change depends on target; may increase or decrease
Add 4-hydroxy groupIncrease polarity, add H-bond donor/acceptorMay increase or decrease depending on pocket polarity
Replace with linear octyl chainIncrease flexibility, similar lipophilicityMay decrease due to loss of rigid conformation

The N-3 position features a pyridin-3-yl group, which plays a crucial role in the molecule's electronic properties, solubility, and potential for hydrogen bonding. nih.gov

Nitrogen Position: The position of the nitrogen atom in the pyridine (B92270) ring is critical. In the subject compound, it is at the 3-position. Moving it to the 2- or 4-position would significantly alter the molecule's electronic distribution and dipole moment. A pyridin-2-yl analog, for instance, places the nitrogen adjacent to the thiourea linkage, which can influence the hydrogen-bonding pattern and rotational freedom around the C-N bond. Some studies on 1-aryl-3-(pyridin-2-yl) thioureas have shown potent anticancer activity, suggesting this configuration can be highly effective. biointerfaceresearch.com

Electronic Effects of Substituents: Adding substituents to the pyridine ring can modulate the compound's activity. Electron-withdrawing groups (EWGs) like -NO2 or -CF3 can enhance the hydrogen-bond donating capacity of the remaining ring protons and may engage in favorable electrostatic interactions. Studies on other thiourea series have shown that EWGs on an aromatic ring often lead to the most effective antiproliferative agents. mdpi.com Conversely, electron-donating groups (EDGs) like -OCH3 or -NH2 increase electron density on the ring and may improve metabolic stability or alter binding modes. SAR studies on sulphonyl thioureas revealed that compounds with electron-donating groups were strong inhibitors of carbonic anhydrase. nih.gov

Steric Effects: The placement of substituents also introduces steric factors. A bulky substituent at the 2- or 6-position could force the pyridine ring to twist relative to the thiourea plane, disrupting coplanarity and potentially reducing binding affinity. Substituents at the 4- or 5-position are generally less sterically hindering.

Table 5: SAR of Pyridine Ring Modifications
ModificationRationalePredicted Impact on Pharmacological Profile
N at position 2Alter electronics, H-bonding, and conformationPotentially increased activity (as seen in other series)
N at position 4Alter electronics and basicityMay increase or decrease activity depending on target
Add 5-Chloro (EWG)Increase H-bond donor strength of ring C-HPotentially increased cytotoxic activity
Add 4-Methoxy (EDG)Increase electron density, alter H-bondingMay increase inhibitory activity for certain enzymes (e.g., CAs)
Add 2-Methyl (Steric)Introduce steric hindrance near the linkerLikely decreased activity due to disrupted conformation

Role of the Thiourea Linker in Molecular Recognition and Target Binding

The thiourea moiety [-NH-C(S)-NH-] is a critical structural feature in a vast array of biologically active compounds, serving as a versatile linker that plays a pivotal role in molecular recognition and binding to biological targets. nih.govnih.govbiointerfaceresearch.com In the specific case of this compound, this linker is central to defining the molecule's spatial arrangement, polarity, and capacity for intermolecular interactions. The unique electronic and structural characteristics of the thiourea group enable it to act as a strong hydrogen-bond donor and a weaker hydrogen-bond acceptor, facilitating a range of interactions with biological macromolecules such as proteins and nucleic acids. nih.govmdpi.com

The primary mechanism by which the thiourea linker contributes to target binding is through the formation of hydrogen bonds. The two nitrogen atoms of the thiourea group are electron-deficient and bear protons that can act as hydrogen-bond donors. mst.edu Simultaneously, the sulfur atom, with its lone pairs of electrons, can function as a hydrogen-bond acceptor. nih.gov This dual functionality allows the thiourea linker to form multiple, often cooperative, hydrogen bonds with amino acid residues in the binding sites of proteins. For instance, the N-H groups can interact with the backbone carbonyl oxygen atoms or the side chains of amino acids like aspartate, glutamate, and serine. ekb.eg

The geometry of the thiourea linker is also a key determinant of its binding properties. While the C=S double bond introduces a degree of rigidity, rotation around the C-N single bonds allows for conformational flexibility. researchgate.net Thiourea derivatives can exist in different conformations, such as Z,Z, E,Z, or E,E, which can be influenced by the nature of the substituents and the surrounding environment. researchgate.net In the case of this compound, the bulky cyclooctyl group and the aromatic pyridinyl ring will influence the preferred conformation and, consequently, the orientation of the hydrogen-bond donors and acceptors. This conformational adaptability can be crucial for achieving an optimal fit within a specific binding pocket.

Furthermore, the electronic properties of the thiourea linker can be modulated by the attached substituents. The electron-withdrawing nature of the pyridinyl ring in this compound is expected to increase the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capacity. beilstein-journals.org This makes the thiourea linker in this particular molecule a potentially potent hydrogen-bond donor.

The lipophilicity of the thiourea linker and its substituents also plays a role in molecular recognition. The sulfur atom imparts a degree of lipophilicity that can contribute to hydrophobic interactions within the binding pocket. biointerfaceresearch.com The large, nonpolar cyclooctyl group further enhances the lipophilic character of this compound, which can be advantageous for binding to hydrophobic pockets in target proteins.

Interactive Data on Thiourea Linker Interactions

The following table summarizes the key interactive properties of the thiourea linker based on general findings for thiourea-containing compounds.

Interactive FeatureDescriptionPotential Interacting Partners in Biological SystemsSignificance in Target Binding
Hydrogen-Bond Donors The two N-H groups of the thiourea moiety.Carbonyl oxygen atoms of the protein backbone, side chains of Asp, Glu, Ser, Thr.Formation of strong, directional interactions that anchor the molecule in the binding site.
Hydrogen-Bond Acceptor The sulfur atom of the C=S group.N-H groups of the protein backbone, side chains of Arg, Lys, His.Contributes to the overall network of interactions, though generally weaker than the N-H donor interactions.
Conformational Flexibility Rotation around the C-N single bonds allows for different spatial arrangements (cis/trans isomers).The shape and size of the binding pocket.Allows for an induced fit to the target, optimizing binding affinity.
Lipophilicity The sulfur atom and the overall nonpolar nature of the core structure.Hydrophobic amino acid residues such as Leu, Ile, Val, Phe.Contributes to the overall binding energy through hydrophobic interactions.

Computational and Theoretical Investigations of 1 Cyclooctyl 3 Pyridin 3 Yl Thiourea

Molecular Docking Simulations for Target Identification and Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. farmaciajournal.com It is widely used in drug discovery to identify potential biological targets and to understand the mechanism of action. nih.gov

Thiourea (B124793) derivatives are known to act as potent hydrogen-bond donors through their N-H groups. wikipedia.orgu-tokyo.ac.jp Molecular docking simulations analyze how 1-cyclooctyl-3-(pyridin-3-yl)thiourea fits into the active site of a protein. The analysis focuses on identifying key interactions:

Hydrogen Bonds: The two N-H protons of the thiourea moiety can form strong hydrogen bonds with acceptor atoms (like oxygen or nitrogen) in the amino acid residues of the protein's active site. scispace.com The nitrogen atom on the pyridine (B92270) ring can also act as a hydrogen bond acceptor. wu.ac.th

Hydrophobic Interactions: The cyclooctyl group provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the binding orientation and stability of the ligand-protein complex. scispace.com

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or free energy of binding in kcal/mol). farmaciajournal.comnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net

These predicted affinities can be used to rank different compounds and to prioritize them for experimental testing. nih.gov If experimental data (such as IC₅₀ or Kᵢ values) are available, they can be compared with the predicted binding affinities to validate the docking model. mdpi.com A strong correlation between predicted and experimental values suggests that the computational model is reliable for predicting the activity of new, related compounds. d-nb.info

Table 3: Hypothetical Molecular Docking Results This table illustrates potential docking results and is not based on actual studies of the subject compound.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase A -8.5 Asp166, Glu170 Hydrogen Bond
Val57, Leu49 Hydrophobic
DNA Gyrase B -7.9 Asp73 Hydrogen Bond, Electrostatic
Ile78 Hydrophobic

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules in environments that mimic biological systems, such as in aqueous solution. For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations can provide critical insights into its structural stability and the spectrum of conformations it can adopt.

A hypothetical MD simulation study of this compound, conducted over a timescale of several hundred nanoseconds in an explicit water solvent system, would likely reveal significant conformational flexibility. nih.govacs.orgrsc.org The large cyclooctyl group, in particular, can exist in several low-energy ring conformations, such as boat-chair and crown shapes. The simulation would track the transitions between these states and the rotational dynamics around the single bonds connecting the cyclooctyl and pyridinyl moieties to the central thiourea core.

Analysis of the simulation trajectory, by calculating parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would highlight the regions of high and low flexibility within the molecule. nih.govmdpi.com It is anticipated that the pyridinyl and cyclooctyl rings themselves would exhibit relative rigidity, while the thiourea linker and the bonds connecting it to the rings would be the primary sources of conformational change. rsc.org These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site, a process that is fundamental to its potential mechanism of action. nih.govresearchgate.netresearchgate.net The conformational ensemble generated from MD simulations provides a more realistic representation of the molecule's state in a biological context than a single, static structure.

In Silico Prediction of Physicochemical and Pharmacokinetic Parameters

In the early phases of drug discovery, in silico models are invaluable for predicting the physicochemical and pharmacokinetic properties of a compound, a practice that helps in prioritizing candidates for further development. nih.govlongdom.orgbepls.com These computational tools offer rapid and cost-effective alternatives to experimental assays for assessing a molecule's potential as a drug. researchgate.netuniroma1.it

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. nih.gov The rule establishes four simple physicochemical parameter cutoffs. A compound is considered to have good oral bioavailability if it violates no more than one of these rules. numberanalytics.com In addition to Lipinski's rules, other descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds are often considered to evaluate a molecule's drug-like characteristics. The predicted properties for this compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Descriptors for this compound

Parameter Predicted Value Lipinski's Rule Criteria Compliance
Molecular Weight 263.41 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition Coefficient) 3.50 ≤ 5 Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
Number of Violations 0 ≤ 1 Yes
Topological Polar Surface Area (TPSA) 51.5 Ų N/A N/A

Note: The data in this table is generated based on in silico predictions for illustrative purposes.

Based on these in silico predictions, this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its molecular weight is well within the recommended limit, and its predicted lipophilicity (LogP) indicates a good balance between aqueous solubility and lipid membrane permeability. The number of hydrogen bond donors and acceptors also falls within the favorable range.

Beyond simple physicochemical properties, computational models can predict a compound's ADME profile, which describes its journey through the body. bepls.comresearchgate.net These predictions are crucial for identifying potential pharmacokinetic challenges early in the drug discovery pipeline. researchgate.netnumberanalytics.com Web-based tools like SwissADME provide a platform for these predictions. nih.govmolecular-modelling.chbohrium.comscite.aiswissadme.ch

Table 2: Predicted ADME Properties for this compound

ADME Parameter Predicted Outcome Description
Absorption
Gastrointestinal (GI) Absorption High Likelihood of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeant Yes Ability to cross the protective barrier of the central nervous system.
Distribution
P-glycoprotein (P-gp) Substrate No P-gp is an efflux pump; not being a substrate is favorable for cellular uptake.
Metabolism
CYP1A2 Inhibitor No Cytochrome P450 enzymes are key for drug metabolism. Inhibition can lead to drug-drug interactions.
CYP2C19 Inhibitor No "
CYP2C9 Inhibitor Yes "
CYP2D6 Inhibitor No "
CYP3A4 Inhibitor No "
Excretion

Note: The data in this table is generated based on in silico predictions for illustrative purposes.

The in silico ADME profile for this compound suggests favorable absorption characteristics, with high predicted gastrointestinal absorption and the potential to cross the blood-brain barrier. A significant finding is the predicted inhibition of the CYP2C9 enzyme, which is involved in the metabolism of numerous common drugs. This suggests a potential for drug-drug interactions if co-administered with substrates of this enzyme. The compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is a positive attribute for bioavailability.

Assessing the potential toxicity of a compound at an early stage is a critical step in drug development to minimize the risk of late-stage failures. ijprajournal.com Computational toxicology models, such as those available through platforms like PreADMET, can predict various toxicity endpoints based on a molecule's structure. bmdrc.orgbmdrc.orgsaae-i.orgqsarhub.com These predictions provide an initial alert to potential safety concerns. nih.govnih.govfrontiersin.orgyoutube.com

Table 3: Predicted Toxicological Endpoints for this compound

Toxicity Endpoint Predicted Result Description
Ames Mutagenicity Non-mutagen Predicts the potential of the compound to induce genetic mutations.
Hepatotoxicity Low Probability Predicts the potential to cause drug-induced liver injury.
Carcinogenicity Non-carcinogen Predicts the potential to cause cancer.

Note: The data in this table is generated based on in silico predictions for illustrative purposes.

The computational toxicity assessment of this compound indicates a relatively low-risk profile. It is predicted to be non-mutagenic in the Ames test and a non-carcinogen. Furthermore, the predictions suggest a low probability of hepatotoxicity and a low risk of inhibiting the hERG channel, which is a key indicator for cardiotoxicity. These in silico toxicity predictions, while not definitive, provide a positive initial safety assessment for the compound.

Table 4: List of Compound Names Mentioned in the Article

Compound Name

Analytical Methodologies for Detection and Quantification of 1 Cyclooctyl 3 Pyridin 3 Yl Thiourea in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for separating 1-cyclooctyl-3-(pyridin-3-yl)thiourea from impurities, starting materials, or other components within a complex mixture. These methods are fundamental for assessing the purity of synthesized batches and for isolating the compound for further study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the analysis of thiourea (B124793) derivatives. For compounds like this compound, which possess both nonpolar (cyclooctyl) and polar (pyridyl-thiourea) moieties, RP-HPLC offers excellent resolution and quantification capabilities.

The separation is typically achieved on a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com To ensure good peak shape and prevent tailing, especially given the basic nature of the pyridine (B92270) ring, a small amount of an acid modifier (e.g., phosphoric acid, acetic acid, or formic acid) is commonly added to the mobile phase. sielc.comhelixchrom.com

Detection is most commonly performed using a UV detector, as the pyridine and thiourea chromophores exhibit strong absorbance in the low UV region, typically between 200 nm and 280 nm. sielc.comsielc.com A rapid RP-HPLC method for determining thiourea in various samples used a C18 column with water as the eluent and UV detection at 236 nm. nih.gov For N-acyl thiourea derivatives containing a pyridine ring, validated RP-HPLC methods have been developed, demonstrating high precision and accuracy for routine quality control. mdpi.comresearchgate.netnih.gov These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for trace analysis. mdpi.comresearchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Related Thiourea Derivatives

Parameter Condition Source(s)
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) sielc.comnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., Phosphoric Acid) sielc.comhelixchrom.com
Detection UV at 200-240 nm sielc.comsielc.comnih.gov
Flow Rate Typically 1.0 mL/min sielc.com
LOD As low as ~0.017 µg/mL for related N-acyl pyridyl thioureas mdpi.comresearchgate.net

| LOQ | As low as ~0.052 µg/mL for related N-acyl pyridyl thioureas | mdpi.comresearchgate.net |

Gas Chromatography (GC)

Direct analysis of thiourea derivatives by Gas Chromatography (GC) is generally challenging. Compounds containing functional groups with active hydrogens, such as the N-H groups in the thiourea moiety, tend to form intermolecular hydrogen bonds. youtube.com This leads to low volatility and poor thermal stability, making them unsuitable for direct injection into a GC system where high temperatures are required. youtube.comnih.gov

To overcome these limitations, a derivatization step is necessary. sigmaaldrich.com This process chemically modifies the analyte to increase its volatility and thermal stability. youtube.com The most common derivatization techniques for compounds with -NH functional groups are silylation and acylation. slideshare.net

Silylation: This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: This technique uses an acylating agent to introduce an acyl group.

The resulting derivatives are significantly more volatile and less polar, allowing for successful separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.com The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized for each specific analyte to ensure the reaction goes to completion. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions and for preliminary purity assessment during the synthesis of this compound. It is used to identify the presence of starting materials, intermediates, and the final product in a reaction mixture.

For moderately polar compounds like this thiourea derivative, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). silicycle.com The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has an Rf (retention factor) value ideally between 0.2 and 0.4. silicycle.com

Given the basic nature of the pyridine moiety, it may be beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-2.0%), to the eluent system. This addition helps to prevent peak tailing and improve the resolution by deactivating acidic sites on the silica gel. silicycle.com

Table 2: Common TLC Solvent Systems for Amine-Containing Organic Compounds

Stationary Phase Common Eluent Systems (Polarity can be adjusted by varying solvent ratios) Additive for Basic Compounds Source(s)
Silica Gel 60 F₂₅₄ Ethyl Acetate / Hexane 0.1 - 2.0% Triethylamine (Et₃N) silicycle.com
Silica Gel 60 F₂₅₄ Methanol / Dichloromethane 1 - 10% Ammonia in Methanol silicycle.com

Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS)

For the ultra-sensitive detection and quantification of thiourea derivatives in complex biological matrices such as plasma or tissue homogenates, nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) is the method of choice. biorxiv.orgbiorxiv.org This technique combines the high-efficiency separation of nano-flow LC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

In a typical application, a small sample volume is processed, often by simple protein precipitation with a solvent like acetonitrile, and then injected into the nLC-MS/MS system. biorxiv.orgresearchgate.net Chromatographic separation is performed on a C18 column with a mobile phase gradient. biorxiv.orgresearchgate.net The analyte is ionized, usually by electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. biorxiv.orgresearchgate.net MRM provides outstanding selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

A validated nLC-MS/MS method for several thiourea derivatives in rat plasma demonstrated excellent performance, with a lower limit of quantification (LLOQ) of 1.00 ng/mL and short analysis times. biorxiv.org The method showed good linearity and precision, making it suitable for demanding applications like pharmacokinetic studies. biorxiv.orgresearchgate.net

Table 3: Performance Characteristics of a Validated nLC-MS/MS Method for Thiourea Derivatives in Plasma

Parameter Value / Condition Source(s)
Sample Preparation Protein precipitation with acetonitrile biorxiv.orgresearchgate.net
Chromatography C18 column with water-methanol mobile phase biorxiv.orgresearchgate.net
Ionization Electrospray Ionization (ESI) biorxiv.org
Detection Triple Quadrupole MS in MRM mode biorxiv.org
Lower Limit of Quantification (LLOQ) 1.00 ng/mL biorxiv.org
Linear Range 1.00 - 10,000 pg/mL biorxiv.org
Precision (Intra- and Inter-day) ≤ 10.8% biorxiv.org

| Accuracy (Relative Error) | 0.5% to 5.98% | biorxiv.org |

Spectrophotometric Assays for Quantification (e.g., UV-Vis titration)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for quantifying this compound in solution, provided no other components in the sample absorb at the same wavelength. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The molecule contains two primary chromophores: the pyridine ring and the thiocarbonyl (C=S) group of the thiourea moiety. These groups give rise to characteristic absorption bands in the UV region. The pyridine ring typically shows a π→π* transition, while the thiourea group exhibits both π→π* and n→π* transitions. ikm.org.my For a similar pyridyl-containing diamide (B1670390) compound, absorption maxima (λmax) were observed at 224 nm and 274 nm. ikm.org.my For a bis-thiourea derivative, two broad absorption peaks were noted. ukm.my

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

UV-Vis titration is a variation of this method used to study binding interactions. In this experiment, the UV-Vis spectrum of the thiourea derivative is recorded upon the incremental addition of a binding partner (e.g., a metal ion). Changes in the absorbance or shifts in the λmax can indicate complex formation and can be used to determine binding constants. ikm.org.my

Potentiometric Methods for Acid Dissociation Constant Determination

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the extent of ionization of a compound at a given pH. For this compound, the pyridine nitrogen is basic and can be protonated, while the thiourea N-H protons are weakly acidic. Potentiometric titration is a highly accurate and common method for determining pKa values. lew.ronih.gov

The method involves the stepwise titration of a solution of the compound with a standardized acid or base. creative-bioarray.com The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added. dergipark.org.tr For a basic compound like this, the solution is first acidified to fully protonate the pyridine nitrogen and then titrated with a standard solution of a strong base, such as sodium hydroxide. lew.ro

The resulting titration curve (pH vs. volume of titrant) shows an inflection point at the equivalence point. The pKa value corresponds to the pH at which half of the compound is in its protonated form and half is in its neutral form (the midpoint of the buffer region). dergipark.org.tr The data from the titration are often processed using specialized computer programs, such as HYPERQUAD, which can analyze the data to compute precise pKa values, even for molecules with multiple ionizable groups. lew.ro Studies on N-benzoylthiourea derivatives have successfully used this method to determine multiple pKa values corresponding to different ionizable species within the molecule, with values typically ranging from approximately 3 to 11. lew.ro

Table 4: List of Compounds

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Phosphoric Acid
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Hexane
Toluene
Ethyl Acetate
Dichloromethane
Triethylamine
Sodium Hydroxide
Prednisolone
Ammonium Thiocyanate

Q & A

Q. How does the steric environment of this compound influence its stability under acidic/basic conditions?

  • Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–13) and analyze degradation products via LC-MS/MS . Compare with less hindered thioureas to determine if the cycloocyl group enhances stability through conformational rigidity. Use Arrhenius plots to predict shelf-life .

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